N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClN5O3/c23-16-3-1-15(2-4-16)12-28-14-26-21-19(22(28)31)11-27-29(21)10-9-25-20(30)13-32-18-7-5-17(24)6-8-18/h1-8,11,14H,9-10,12-13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHHDTPUPJWACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological properties. The presence of bromobenzyl and chlorophenoxy groups suggests potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C19H19BrClN3O2
- Molecular Weight : 426.73 g/mol
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. COX-II is a key enzyme involved in the inflammatory process, and selective inhibition can lead to reduced inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.
Table 1: Inhibitory Potency Against COX Enzymes
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
Anticancer Activity
Preliminary studies have suggested that this compound may also exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. The pyrazolo[3,4-d]pyrimidine scaffold has been associated with inhibition of cancer cell proliferation.
Study on COX-II Inhibition
In a study evaluating various pyrazole derivatives for their COX-II inhibitory activity, it was found that modifications to the pyrazolo ring significantly affected potency. For instance, compounds with electron-withdrawing groups demonstrated enhanced activity against COX-II compared to their electron-donating counterparts .
Anticancer Efficacy in Cell Lines
A series of experiments conducted on human cancer cell lines revealed that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells. These findings suggest a promising avenue for further development as an anticancer agent .
Comparison with Similar Compounds
Substituent Modifications and Physicochemical Properties
The following table compares key structural and inferred physicochemical properties of the target compound with analogs:
*Calculated based on formula C₂₃H₂₁BrClN₅O₃.
Key Observations :
- Bromine vs.
- Chloro vs. Dichloro Phenoxy: The 4-chlorophenoxy group in the target may exhibit less electron-withdrawing influence than the 2,4-dichloro analog, affecting reactivity and binding interactions.
- Fluorine Substituents : Fluorinated analogs (e.g., ) demonstrate higher metabolic stability due to fluorine’s electronegativity and strong C-F bonds, though solubility may vary.
Q & A
Q. How can researchers mitigate byproduct formation during the final amide coupling step?
Q. Q. What techniques resolve spectral overlaps in -NMR for densely functionalized regions of the molecule?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
